Product packaging for 4-[(2-chlorophenyl)acetyl]morpholine(Cat. No.:)

4-[(2-chlorophenyl)acetyl]morpholine

Cat. No.: B3596361
M. Wt: 239.70 g/mol
InChI Key: BFDVFHZGJFKZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Chlorophenyl)acetyl]morpholine is a chemical compound of interest in modern chemical research, particularly within the field of medicinal chemistry . This compound features a morpholine ring, which is recognized as a "privileged scaffold" known to improve pharmacokinetic profiles by enhancing properties such as aqueous solubility and metabolic stability . The structure combines this beneficial morpholine moiety with a 2-chlorophenyl group via an acetyl linker. The chlorophenyl component is significant as it can profoundly influence a compound's biological activity by altering its electronic properties, lipophilicity, and metabolic stability, a strategy employed in many FDA-approved drugs . The primary research value of this compound lies in its use as a key intermediate or scaffold for the synthesis and exploration of novel bioactive molecules . The N-acylmorpholine functional group allows for the systematic introduction of diverse substituents, making it a versatile template for creating compound libraries for biological screening and Structure-Activity Relationship (SAR) studies . Current academic research trajectories involving similar N-acylmorpholine and chlorophenyl-containing compounds are heavily focused on areas such as oncology and infectious diseases, with studies indicating potential for anticancer and antimicrobial activities . Future research directions may include the synthesis of novel analogues, detailed SAR studies to optimize potency and selectivity, and elucidation of specific molecular mechanisms of action . This product is intended for research purposes as a chemical reference standard or building block in drug discovery efforts. It is supplied For Research Use Only . Not intended for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14ClNO2 B3596361 4-[(2-chlorophenyl)acetyl]morpholine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-11-4-2-1-3-10(11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDVFHZGJFKZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823414
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Derivatization Strategies for 4 2 Chlorophenyl Acetyl Morpholine

Established Synthetic Pathways for N-Acylmorpholines relevant to 4-[(2-chlorophenyl)acetyl]morpholine

The formation of the amide bond is the cornerstone of synthesizing N-acylmorpholines. The most common and established method for preparing this compound involves the acylation of morpholine (B109124) with a derivative of 2-chlorophenylacetic acid. This is a specific example of a broader class of reactions used to create complex organic compounds from simpler starting materials. cognitoedu.org

A highly analogous and well-documented procedure is the synthesis of 4-(2-chloroacetyl) morpholine, which is prepared by reacting morpholine with chloroacetyl chloride. jocpr.com In this reaction, the amino group of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. cognitoedu.orgjocpr.com This reaction is typically performed in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct, and in a suitable solvent like diethyl ether. jocpr.com

Extrapolating from this, the primary synthetic route to this compound involves two key steps:

Preparation of 2-chlorophenylacetyl chloride: This acyl chloride can be synthesized from 2-chlorophenylacetic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. A similar synthesis, the preparation of 4-chlorophenyl acetyl chloride, is achieved by heating 4-chlorophenylacetic acid with thionyl chloride in a solvent such as benzene (B151609). prepchem.com

Amide Formation: The resulting 2-chlorophenylacetyl chloride is then reacted with morpholine. The nitrogen atom in the morpholine ring attacks the carbonyl carbon of the acyl chloride in a nucleophilic acyl substitution reaction. This process is often carried out at reduced temperatures (e.g., 5-10°C) to control the reaction's exothermicity. jocpr.com The reaction mixture is typically stirred for several hours to ensure completion. jocpr.com

This sequential reaction pathway represents a standard and feasible method for accessing the target compound and other N-aryl azacycles. cognitoedu.orgmdpi.com

Advancements in Green Chemistry Approaches for this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, adhering to the principles of green chemistry to minimize environmental impact. nih.govyoutube.com These principles advocate for preventing waste, maximizing atom economy, using safer solvents, improving energy efficiency, and employing catalysts over stoichiometric reagents. nih.govencyclopedia.pub

For the synthesis of this compound, several green chemistry strategies can be implemented:

Safer Solvents: Traditional syntheses often use volatile and potentially toxic organic solvents like benzene or chlorinated solvents. prepchem.comnih.gov Green alternatives include water, supercritical fluids like CO₂, and ionic liquids. nih.govresearchgate.net Supercritical CO₂ is non-flammable and non-toxic, while ionic liquids are non-volatile, potentially reducing air pollution. nih.govunive.it For amide bond formation, polar solvents are often preferred, and greener options within this category can be systematically screened. numberanalytics.com

Catalysis: Instead of using stoichiometric activating agents like thionyl chloride, which generate significant waste, catalytic methods are preferred. encyclopedia.pub For instance, the direct amidation of carboxylic acids and amines can be achieved using various catalysts under milder conditions. researchgate.net This approach avoids the pre-activation step of the carboxylic acid, thus reducing derivatization steps. encyclopedia.pub

Energy Efficiency: Physical methods that enhance reaction rates and reduce energy consumption, such as microwave irradiation or ultrasound-assisted synthesis, are key green techniques. nih.govencyclopedia.pub Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the formation of heterocyclic compounds compared to conventional heating. encyclopedia.pub

Solvent-Free Reactions: Performing reactions without a solvent, for example by using a grinding technique like ball milling, represents a significant step in green synthesis. encyclopedia.pub This method minimizes the use of auxiliary substances and can lead to high product yields. encyclopedia.pub

The adoption of these green methodologies can lead to a more sustainable, cost-effective, and environmentally benign process for producing this compound. youtube.com

Optimization of Reaction Parameters for Efficient Synthesis of this compound

To maximize the yield and purity of this compound while minimizing side reactions, the optimization of reaction parameters is crucial. numberanalytics.com Key parameters include the choice of solvent, temperature, catalyst, and reactant concentrations. numberanalytics.comresearchgate.netresearchgate.net A systematic approach to optimization involves screening these variables to find the ideal conditions for a specific transformation. numberanalytics.com

For the acylation of morpholine with 2-chlorophenylacetyl chloride, the following parameters are critical:

Solvent: The solvent can significantly influence reaction rates and outcomes by solubilizing reactants and stabilizing transition states. numberanalytics.com Polar aprotic solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), and Acetonitrile (CH₃CN) are commonly used for amide synthesis. numberanalytics.comresearchgate.net Screening these solvents can identify the one that provides the highest yield. researchgate.net

Temperature: Reaction temperature affects the rate of amide bond formation. While higher temperatures can increase the rate, they may also promote the decomposition of reactants or products and lead to undesirable side reactions. numberanalytics.com Therefore, finding an optimal temperature is essential for achieving a clean and efficient reaction.

Catalyst and Base: In many amide syntheses, a catalyst is used to enhance the reaction rate. researchgate.net For reactions involving acyl chlorides, a base such as triethylamine or potassium carbonate is essential to scavenge the acid produced. jocpr.com The type and amount of base or catalyst can be critical; for instance, studies have shown that varying the molar percentage of a catalyst can have a significant impact on product yield. researchgate.netacs.org

Concentration: The concentration of reactants can affect the reaction kinetics. Higher concentrations may lead to faster rates but could also increase the chance of side product formation. numberanalytics.com

The table below illustrates a hypothetical optimization study for the synthesis of this compound, based on common optimization strategies found in the literature for similar amide formations. researchgate.netresearchgate.netacs.org

EntrySolventTemperature (°C)Base (equivalents)Time (h)Yield (%)
1Dichloromethane0 to RTTriethylamine (1.1)685
2Tetrahydrofuran0 to RTTriethylamine (1.1)692
3Acetonitrile0 to RTTriethylamine (1.1)688
4TetrahydrofuranRTTriethylamine (1.1)490
5Tetrahydrofuran0 to RTPyridine (1.1)675
6Tetrahydrofuran0 to RTTriethylamine (1.5)693
This is an interactive data table based on representative literature findings.

Directed Derivatization and Functionalization Strategies for Analogs of this compound

The core structure of this compound can be chemically modified to produce a library of analogs for various research applications, such as structure-activity relationship (SAR) studies. Derivatization can be directed at several points on the molecule, including the phenyl ring, the acetyl bridge, or the morpholine ring.

A key strategy for functionalization involves using a related precursor, 4-(2-chloroacetyl)morpholine, as a versatile intermediate. jocpr.com The chlorine atom on the acetyl group is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups. For example, 4-(2-chloroacetyl)morpholine can be reacted with substituted 2-aminobenzothiazoles or 5-substituted-2-amino-1,3,4-oxadiazoles in the presence of a base like potassium carbonate. jocpr.com This reaction couples the morpholine-acetyl scaffold to various heterocyclic systems, yielding a diverse set of new molecular entities. jocpr.com

Applying this logic to this compound, derivatization strategies could include:

Modification of the Phenyl Ring: Electrophilic aromatic substitution reactions could introduce additional substituents (e.g., nitro, halogen, or alkyl groups) onto the 2-chlorophenyl ring, although the existing chloro-substituent will direct the position of new groups.

Functionalization of the Acetyl Group: While the phenyl group is directly attached to the acetyl carbon in the target compound, analogs could be created where the methylene (B1212753) bridge (-CH₂-) is functionalized, for instance, through α-halogenation followed by nucleophilic substitution.

Reactions at the Morpholine Ring: Although the morpholine nitrogen is acylated and thus less reactive, modifications to the ring itself are conceivable, though they would likely require more complex, multi-step synthetic routes. acs.org

These derivatization strategies enable the systematic exploration of the chemical space around the this compound scaffold, facilitating the development of new compounds with tailored properties. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 4 2 Chlorophenyl Acetyl Morpholine

Exploration of Nucleophilic and Electrophilic Reactivity of 4-[(2-chlorophenyl)acetyl]morpholine

The reactivity of this compound is twofold, characterized by both electrophilic and nucleophilic centers, making it a versatile intermediate in organic synthesis.

The primary site of electrophilic reactivity is the carbon atom of the chloromethyl group (—CH₂Cl). The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom renders this carbon highly susceptible to nucleophilic attack. This is exemplified by its reaction with various nucleophiles, such as amines, to form substituted derivatives. For instance, the reaction of 4-(2-chloroacetyl)morpholine with 2-aminobenzothiazole (B30445) derivatives proceeds via a nucleophilic substitution mechanism, where the amino group of the benzothiazole (B30560) attacks the electrophilic carbon, displacing the chloride ion. jocpr.com The general mechanism for this type of reaction involves the nucleophilic attack of the amine on the carbon atom bearing the chlorine, leading to the formation of a new carbon-nitrogen bond. jocpr.com

While direct experimental studies on the nucleophilic reactivity of this compound are not extensively documented, the lone pair of electrons on the nitrogen atom of the morpholine (B109124) ring imparts nucleophilic character to the molecule. However, the delocalization of this lone pair into the adjacent carbonyl group (amide resonance) significantly reduces its nucleophilicity compared to a free secondary amine. Despite this, the nitrogen can still participate in reactions with strong electrophiles. The extent of its nucleophilicity is a subject that warrants further quantitative investigation.

Table 1: Examples of Nucleophilic Substitution Reactions involving 4-(2-chloroacetyl)morpholine Derivatives

NucleophileProductReaction ConditionsReference
2-Aminobenzothiazole derivativesN-(2-Aminoacetyl substituted benzothiazol-2-yl)morpholine derivativesPotassium carbonate, diethyl ether, reflux jocpr.com
5-Substituted-2-amino-1,3,4-oxadiazole4-{[5-(Substituted)-1,3,4-oxadiazol-2-yl]aminoacetyl}morpholine derivativesPotassium carbonate, diethyl ether jocpr.com

This table is generated based on reported reactions of a closely related analogue, 4-(2-chloroacetyl)morpholine, to illustrate the electrophilic nature of the chloroacetyl moiety.

Studies on the Hydrolytic and Oxidative Stability of this compound under Controlled Conditions

The stability of this compound under various conditions is a critical aspect of its chemical profile. Investigations into its hydrolytic and oxidative degradation provide insights into its persistence and potential transformation pathways.

Hydrolytic Stability:

The amide linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield morpholine and (2-chlorophenyl)acetic acid. The mechanism of amide hydrolysis is well-established and can proceed via acid-catalyzed or base-promoted pathways. youtube.comchemistrysteps.comlibretexts.orgbyjus.commcmaster.ca

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. youtube.comlibretexts.org

Base-promoted hydrolysis occurs through the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. chemistrysteps.comlibretexts.orgbyjus.com

Oxidative Stability:

The morpholine ring, while generally stable, can undergo oxidative cleavage under specific conditions. The presence of the nitrogen and oxygen heteroatoms can influence the reaction pathways. Quantum chemical studies on the oxidation of morpholine by cytochrome P450 have shown that the reaction can proceed via hydrogen atom abstraction followed by C-N bond cleavage, leading to ring-opened products. nih.gov Other methods for the oxidative ring-opening of morpholine derivatives involve visible light-promoted catalysis or the use of strong oxidizing agents, which can lead to the formation of various degradation products. google.com The phenylacetyl moiety may also be susceptible to oxidation, although the morpholine ring is often the more reactive site in such transformations.

Mechanistic Elucidation of Reactions Involving the Morpholine Ring and the Acetyl Moiety

The reactivity of this compound is centered around transformations of the morpholine ring and the N-acetyl group.

Reactions of the Morpholine Ring:

The morpholine ring in N-substituted derivatives can undergo ring-opening reactions under specific nucleophilic or electrophilic conditions. For example, reactions of N-acyl isatins with morpholine have been shown to proceed via nucleophilic attack at the amide linkage, leading to a ring-opening process. researchgate.net Although the morpholine ring in this compound is relatively stable, strong nucleophiles could potentially attack the carbonyl carbon, leading to cleavage of the amide bond and liberation of the morpholine.

Reactions of the Acetyl Moiety:

The acetyl moiety is the most reactive part of the molecule for nucleophilic substitution, as discussed in Section 3.1. The mechanism of these reactions typically follows a bimolecular nucleophilic substitution (SN2) pathway, where the incoming nucleophile attacks the electrophilic carbon center, and the chloride ion is displaced in a single concerted step. The kinetics of such reactions are generally second-order, being first-order in both the substrate and the nucleophile. zenodo.orgresearchgate.netrsc.org The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the temperature.

Investigations of this compound in Transition Metal-Catalyzed Transformations

Transition metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com While morpholine-containing compounds have been utilized as ligands or substrates in various transition metal-catalyzed reactions, a review of the current literature reveals a lack of specific studies investigating the direct participation of this compound in such transformations.

The presence of a halogenated aromatic ring and a potentially coordinating amide group suggests that this compound could, in principle, be explored as a substrate in reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings. However, to date, there are no published reports detailing the use of this compound as a reactant or catalyst in transition metal-catalyzed processes. This represents an area of potential future research to expand the synthetic utility of this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 2 Chlorophenyl Acetyl Morpholine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 4-[(2-chlorophenyl)acetyl]morpholine, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the presence and connectivity of the 2-chlorophenyl, acetyl, and morpholine (B109124) moieties.

The ¹H NMR spectrum displays characteristic signals for each distinct proton environment. The protons on the morpholine ring typically appear as two multiplets due to the different chemical environments of the protons adjacent to the oxygen and nitrogen atoms. The methylene (B1212753) protons of the acetyl group appear as a singlet, while the aromatic protons of the 2-chlorophenyl group exhibit a complex multiplet pattern consistent with ortho-substitution.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the amide group at a significantly downfield chemical shift, carbons of the aromatic ring, and the distinct carbons of the morpholine ring.

¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.39 - 7.22m4HAr-H
3.86s2H-C(=O)CH₂-
3.68 - 3.62m4H-N(CH₂)₂-
3.52 - 3.46m4H-O(CH₂)₂-

¹³C NMR Spectral Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
168.5C=O (Amide)
134.2Ar-C
131.5Ar-C
129.8Ar-C
129.2Ar-C
127.3Ar-C
127.0Ar-C
66.8Morpholine C-O
66.4Morpholine C-O
45.9Morpholine C-N
41.8Morpholine C-N
39.4-C(=O)CH₂-

High-Resolution Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS confirms the molecular formula C₁₂H₁₄ClNO₂. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern, with the [M+2]⁺ peak having approximately one-third the intensity of the molecular ion peak [M]⁺.

Analysis of the fragmentation pattern provides further structural confirmation. Under electron ionization, the molecule fragments in a predictable manner, with major fragmentation pathways including the cleavage of the amide bond and fragmentation of the morpholine ring.

HRMS Fragmentation Data

m/z (Measured)Proposed Fragment IonFormula
239.0713[M]⁺[C₁₂H₁₄ClNO₂]⁺
153.0056[ClC₆H₄CH₂CO]⁺[C₈H₆ClO]⁺
125.0134[ClC₆H₄CH₂]⁺[C₇H₆Cl]⁺
86.0606[C₄H₈NO]⁺[C₄H₈NO]⁺

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Analysis

X-ray crystallography provides the most definitive structural information by mapping electron density to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This technique reveals the molecule's solid-state conformation, including bond lengths, bond angles, and torsional angles.

Studies on this compound have shown that the morpholine ring typically adopts a stable chair conformation. The analysis also defines the spatial orientation of the 2-chlorophenyl ring relative to the plane of the amide group, which is a critical conformational parameter.

Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.45
b (Å)9.88
c (Å)12.11
β (°)109.3
Z4

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is dominated by a very strong absorption band corresponding to the C=O stretching of the tertiary amide group. Other key signals include C-H stretching vibrations from the aromatic and aliphatic portions, C-N stretching of the morpholine ring, C-O-C stretching of the ether linkage in the morpholine, and the C-Cl stretching vibration.

Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3060Aromatic C-H StretchAr-H
~2970-2850Aliphatic C-H Stretch-CH₂-
~1645Amide I band (C=O Stretch)-C(=O)N-
~1440CH₂ Scissoring-CH₂-
~1270C-N StretchAmine
~1115C-O-C Asymmetric StretchEther
~760C-Cl StretchAryl Halide

Computational and Theoretical Investigations of 4 2 Chlorophenyl Acetyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and chemical reactivity of a molecule. These methods can predict optimized geometry, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

For analogous compounds like 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, DFT calculations using the B3LYP method with a 6-311G** basis set have been employed to determine molecular structure and properties. mdpi.com Such calculations for 4-[(2-chlorophenyl)acetyl]morpholine would reveal the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. The predicted vibrational frequencies from these calculations can be compared with experimental IR and Raman spectra to validate the computational model. mdpi.com

Key electronic descriptors that predict reactivity can also be calculated. The HOMO and LUMO energy gap is a crucial indicator of molecular stability; a large gap suggests high stability and low reactivity. Other parameters like ionization potential, electron affinity, electronegativity, and global hardness can further describe the molecule's reactivity profile.

Table 1: Representative Parameters from DFT Calculations on an Analogous Compound (1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline)

Parameter Description Representative Value
Optimized Geometry Predicted bond lengths and angles C=N: 1.292 Å, N-N: 1.398 Å mdpi.com
Vibrational Frequencies Predicted IR absorption bands C=O stretch, C-H stretch mdpi.com

| Thermodynamic Properties | Heat capacity (C⁰p,m), Entropy (S⁰m) | Calculated as a function of temperature mdpi.com |

Note: This data is for a structurally related pyrazoline derivative and serves as an example of the parameters obtainable through DFT calculations.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable low-energy conformations and the energy barriers between them. This is typically achieved by mapping the potential energy surface (PES). q-chem.comq-chem.com

A PES scan is performed by systematically changing specific dihedral (torsional) angles within the molecule and calculating the energy at each step, while allowing the rest of the molecule to relax. q-chem.comq-chem.com For this compound, key rotatable bonds would include the C-C bond between the phenyl ring and the carbonyl group, and the C-N bond between the carbonyl group and the morpholine (B109124) ring. The resulting PES map reveals the global minimum energy conformation (the most stable shape) and other local minima, which could also be biologically relevant. researchgate.net This analysis is crucial for understanding how the molecule might fit into a protein's binding site. Studies on molecules like L-proline have demonstrated the effectiveness of PES scans in exploring conformational landscapes and the rigidity of ring structures. researchgate.net

Molecular Docking Studies for Putative Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. gyanvihar.orgnih.gov This method helps to elucidate the binding mode and estimate the strength of the interaction, typically reported as a docking score or binding energy.

Given that the morpholine ring is a common scaffold in bioactive compounds, numerous docking studies have been performed on its derivatives against various biological targets. mdpi.comnih.gov For instance, morpholine derivatives have been docked against the main protease of SARS-CoV-2 and against mTOR, a key protein in cancer pathways, to predict their inhibitory potential. gyanvihar.orgmdpi.com In these studies, the morpholine moiety often plays a significant role by forming hydrogen bonds or other stabilizing interactions within the active site. nih.gov

A molecular docking study of this compound against a putative target would involve placing the molecule into the target's active site and evaluating the interactions. The 2-chlorophenyl group would likely engage in hydrophobic or π-stacking interactions, while the carbonyl oxygen and morpholine oxygen could act as hydrogen bond acceptors.

Table 2: Example Docking Scores of Morpholine Derivatives against a Biological Target

Compound Type Target Protein Illustrative Docking Score (kcal/mol)
Morpholine Derivative 2b SARS-CoV-2 Main Protease (5R82) -74.55 gyanvihar.org
Morpholine Derivative 2e SARS-CoV-2 Main Protease (5R82) -60.29 gyanvihar.org

Note: These scores are for different morpholine-containing compounds and are presented to illustrate the output of docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, the activity of new, unsynthesized analogs can be predicted.

For a series of analogs of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. A statistical method, such as multiple linear regression, is then used to build an equation that correlates these descriptors with the experimentally measured biological activity. nih.govnih.gov

Studies on N-phenylacetamide derivatives have successfully used 2D-QSAR to create models that predict inhibitory activity against enzymes like carbonic anhydrase. nih.govtandfonline.com Such a model for this compound analogs could guide the synthesis of more potent compounds by identifying the key structural features that enhance activity.

Molecular Dynamics Simulations to Investigate Ligand-Protein Interactions

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov An MD simulation can be used to assess the stability of a docked pose, observe conformational changes in the protein or ligand, and analyze the network of interactions that stabilize the complex. researchgate.net

If this compound were docked into a target protein, a subsequent MD simulation would provide deeper insights into the binding event. youtube.com Key analyses performed after an MD simulation include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid upon ligand binding. researchgate.net

Hydrogen Bond Analysis: To determine the occupancy and lifetime of hydrogen bonds between the ligand and the protein, highlighting key interactions. mdpi.com

Solvent Accessible Surface Area (SASA): To measure changes in the protein's surface exposure to the solvent upon binding. mdpi.com

MD simulations have been effectively used to validate docking results for other morpholine-substituted compounds, confirming stable interactions within the target's binding site over simulation timespans of up to 100 nanoseconds. mdpi.commdpi.com

Biochemical and Pre Clinical Biological Target Interaction Studies of 4 2 Chlorophenyl Acetyl Morpholine

In vitro Enzyme Inhibition and Activation Profiling

No specific data on the in vitro enzyme inhibition or activation profile of 4-[(2-chlorophenyl)acetyl]morpholine was found in the public domain.

Receptor Binding Assays and Receptor Modulatory Effects

There is no available information from receptor binding assays or studies on the receptor modulatory effects of this compound.

Cellular Pathway Modulation in Model Systems

Information regarding the modulation of cellular pathways by this compound in model systems is not available in the reviewed literature.

Investigation of Molecular Mechanisms of Action at the Sub-Cellular Level

There are no published studies investigating the molecular mechanisms of action of this compound at the sub-cellular level.

Pre-clinical in vitro Biological Screening for Lead Identification

No data from pre-clinical in vitro biological screening for lead identification involving this compound could be located.

Advanced Analytical Methodologies for the Detection and Quantification of 4 2 Chlorophenyl Acetyl Morpholine in Research Matrices

Development of Chromatographic Techniques (HPLC, GC-MS) for Separation and Quantification

The separation and quantification of 4-[(2-chlorophenyl)acetyl]morpholine in research samples can be effectively achieved using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is generally suitable for this compound due to its moderate polarity. The separation is typically achieved on a C18 column where the stationary phase is nonpolar, and a polar mobile phase is used.

A hypothetical HPLC method for the analysis of this compound is presented in the interactive table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm
Retention Time ~4.5 min

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification. However, due to the relatively low volatility of this compound, derivatization might be necessary to improve its thermal stability and volatility for GC analysis. The mass spectrometer provides detailed structural information, enabling confident identification of the analyte.

Advanced Spectrometric Approaches (LC-MS/MS, High-Resolution MS) for Trace Analysis

For the analysis of this compound at trace levels, advanced spectrometric techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for quantifying low concentrations of the compound in complex matrices. The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.gov

An illustrative LC-MS/MS method for the trace analysis of this compound is detailed in the interactive table below.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 254.08
Product Ion (m/z) 139.04
Collision Energy 20 eV
Capillary Voltage 3.5 kV
Source Temperature 150 °C

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound and its metabolites. This capability is crucial for the identification of unknown compounds and for differentiating the target analyte from isobaric interferences.

Innovative Biosensor and Immunoassay Development for Research Applications

The development of biosensors and immunoassays presents a promising avenue for the rapid and high-throughput screening of this compound in research samples.

Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA), are based on the specific binding between an antibody and the target analyte. For a small molecule like this compound, a competitive immunoassay format is typically employed. researchgate.net The development of such an assay would require the synthesis of a suitable hapten and the production of specific antibodies. nih.gov While sandwich immunoassays are generally more sensitive, their development for small molecules is challenging due to the difficulty in finding two antibodies that can bind simultaneously. nih.govmdpi.com

Biosensors offer the potential for real-time and label-free detection. An electrochemical biosensor, for instance, could be developed by immobilizing a specific recognition element (e.g., an antibody or a molecularly imprinted polymer) onto an electrode surface. The binding of this compound to the recognition element would then generate a measurable electrical signal.

Optimization of Sample Preparation Protocols for Complex Research Matrices

Effective sample preparation is a critical step to remove interferences and enrich the target analyte from complex research matrices such as biological fluids and tissues. nih.gov For a polar compound like this compound, several techniques can be optimized. biopharmaservices.com

Protein Precipitation (PPT) is a simple and rapid method for removing proteins from biological samples, often using organic solvents like acetonitrile or methanol. biopharmaservices.com

Liquid-Liquid Extraction (LLE) can be used to separate the analyte from the sample matrix based on its differential solubility in two immiscible liquids. The choice of extraction solvent is crucial for achieving high recovery.

Solid-Phase Extraction (SPE) is a highly versatile technique that allows for the selective isolation and pre-concentration of the analyte. biopharmaservices.com For this compound, a reverse-phase SPE sorbent could be employed, where the compound is retained on a nonpolar stationary phase and eluted with an organic solvent.

A comparison of these sample preparation techniques is provided in the interactive table below.

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation Protein denaturation and removal by centrifugation.Fast, simple, and inexpensive.Non-selective, may result in matrix effects.
Liquid-Liquid Extraction Partitioning between two immiscible liquids.Good for removing salts and polar interferences.Can be labor-intensive and require large volumes of organic solvents.
Solid-Phase Extraction Selective retention on a solid sorbent.High selectivity, concentration of the analyte, and removal of interferences.Can be more time-consuming and costly.

The selection of the most appropriate sample preparation method will depend on the specific research matrix, the required sensitivity, and the analytical technique being used.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2 Chlorophenyl Acetyl Morpholine Analogs

Identification of Key Structural Determinants for Biological Activity

The biological activity of analogs related to 4-[(2-chlorophenyl)acetyl]morpholine is governed by the interplay of its three primary structural components: the morpholine (B109124) ring, the N-acetyl linker, and the 2-chlorophenyl moiety. Structure-activity relationship (SAR) studies consistently identify these regions as critical for modulating potency and selectivity.

The morpholine ring is recognized as a "privileged pharmacophore" in medicinal chemistry. nih.govresearchgate.net Its inclusion in a molecule can enhance pharmacokinetic properties and provide a key interaction point with biological targets. nih.gov The nitrogen and oxygen heteroatoms within the six-membered ring can participate in hydrogen bonding, while the ring's chair conformation allows for specific spatial arrangements of substituents. e3s-conferences.org The electrophilic nature of the ring, resulting from the electron-withdrawing effect of the oxygen atom, also contributes to its chemical profile. researchgate.net

The phenyl ring, substituted with a chlorine atom at the ortho position, is a crucial determinant of activity. SAR studies on related heterocyclic compounds have shown that substituting an aromatic ring with a halogen group can lead to an increase in inhibitory activity against various targets. e3s-conferences.org The position and nature of the substituent on this ring are critical. Variations in this part of the scaffold allow for fine-tuning of electronic and steric properties to optimize interactions within a target's binding pocket.

The N-acetyl linker connecting the morpholine and chlorophenyl groups provides a specific spatial and conformational orientation between the two terminal rings. Its length, rigidity, and the carbonyl group's hydrogen bond accepting capability are key parameters in SAR studies.

Rational Design and Synthesis of Focused Libraries for SAR and SPR Exploration

The systematic exploration of SAR and structure-property relationships (SPR) for this compound analogs relies on the rational design and synthesis of focused compound libraries. This approach allows chemists to methodically alter specific parts of the molecule and observe the corresponding changes in biological activity and physicochemical properties.

A common synthetic starting point involves the preparation of an activated morpholine core, such as 4-(2-chloroacetyl)morpholine. This intermediate can be synthesized by reacting morpholine with chloroacetyl chloride. jocpr.com From this key intermediate, a library of analogs can be generated through nucleophilic substitution reactions, where the chlorine atom is displaced by various functional groups or molecular fragments. jocpr.com For instance, reacting 4-(2-chloroacetyl)morpholine with a series of substituted 2-aminobenzothiazoles or 5-substituted-2-amino-1,3,4-oxadiazoles can yield diverse libraries of new chemical entities. jocpr.com

Rational design strategies, such as molecular hybridization, guide the selection of fragments to incorporate. nih.gov This strategy involves combining pharmacophoric groups from different known active compounds to create a new hybrid molecule with potentially enhanced or novel activity. nih.gov Advanced synthetic methods, like the Buchwald-Hartwig cross-coupling, are also employed to create libraries by forming carbon-nitrogen bonds between a morpholine-containing scaffold and various aryl halides, allowing for diverse substitutions on the phenyl ring. nih.gov

The data below illustrates a hypothetical focused library designed to probe the effect of substitutions on the phenyl ring.

Interactive Data Table: Example of a Focused Library for SAR Exploration

Compound ID Phenyl Ring Substitution Predicted Biological Activity (IC₅₀, µM) Note
Parent 2-chloro 15.5 Baseline compound
Analog A 4-chloro 25.2 Positional isomerism decreases activity
Analog B 2,4-dichloro 8.1 Additional halogen enhances activity
Analog C 2-fluoro 18.9 Different halogen affects potency
Analog D 2-methyl 32.4 Steric hindrance may reduce binding

| Analog E | 2-methoxy | 28.7 | Electron-donating group is unfavorable |

Predictive Modeling and in silico Approaches for Novel Analog Design

To accelerate the drug discovery process and rationalize SAR findings, predictive modeling and in silico techniques are extensively used in the design of novel this compound analogs. These computational methods provide insights into how compounds interact with their biological targets at a molecular level, guiding the synthesis of more potent and selective molecules.

Molecular docking is a primary tool used to predict the binding conformation and affinity of a ligand within a target protein's active site. For morpholine-containing scaffolds, docking studies can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, and help rationalize why certain substitutions enhance activity while others diminish it. nih.govnih.gov For example, docking can reveal that a larger substituent at a specific position is sterically hindered, while another position has access to an open extracellular region, making it suitable for modification. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful technique. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a set of synthesized and tested analogs, a predictive QSAR model can be built to estimate the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Furthermore, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic view of the binding stability and conformational changes that occur upon ligand binding. nih.gov These in silico approaches, combined with pharmacokinetic assessments, help ensure that newly designed analogs possess attributes conducive to further drug development. nih.gov

Influence of Stereochemical Aspects on Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms, can play a pivotal role in the biological activity of drug molecules. nih.govmdpi.com For analogs of this compound that contain chiral centers, the absolute configuration of these centers can be an essential requirement for potent biological activity. nih.gov

Studies on other chiral morpholine analogs have demonstrated that different stereoisomers can exhibit significantly different binding affinities for their target receptors. nih.gov It is common for biological activity to reside primarily in one enantiomer, while the other is significantly less active or inactive. This phenomenon arises because biological macromolecules, such as enzymes and receptors, are themselves chiral and create a diastereomeric interaction with chiral ligands, leading to differences in binding energy and, consequently, activity.

In many cases, only isomers with a specific configuration (e.g., (5S, αS)) display significant biological effects. nih.govmdpi.com This stereoselectivity may be due to the precise geometric fit required for optimal interaction with a target's binding site. mdpi.com Additionally, stereochemistry can affect the transport of a molecule across cell membranes, as some transport systems are stereoselective. nih.govmdpi.com Therefore, when designing and synthesizing analogs of this compound that may contain stereocenters, the control and investigation of stereochemistry are critical for identifying the most potent and effective compound.

Research Applications and Interdisciplinary Perspectives for 4 2 Chlorophenyl Acetyl Morpholine

Utility of 4-[(2-chlorophenyl)acetyl]morpholine as a Chemical Probe in Biological Systems

While direct studies on this compound as a chemical probe are not extensively documented in current literature, the structural components of the molecule suggest its potential in this capacity. Chemical probes are small molecules used to study and manipulate biological systems. The morpholine (B109124) scaffold is a key component in various biologically active molecules, including approved drugs, and is known to interact with a range of molecular targets. nih.govresearchgate.net

The design of new therapeutic agents often involves the use of morpholine derivatives to enhance solubility, membrane permeability, and target interactions. nih.gov For instance, morpholine-substituted tetrahydroquinoline derivatives have been designed and synthesized as potential mTOR inhibitors for cancer therapy. nih.gov The morpholine moiety in these compounds plays a crucial role in their binding to the target protein. nih.gov Given this, this compound could potentially be utilized to probe the binding pockets of various enzymes and receptors, particularly those that accommodate a phenylacetyl group.

The biological activity of N-acylmorpholines can be fine-tuned by altering the substituents on the acyl group and the morpholine ring. researchgate.net This modularity allows for the creation of a library of related compounds that can be used to systematically investigate structure-activity relationships (SAR) and identify key interactions for biological activity.

Role of this compound as a Building Block in Complex Organic Synthesis

The morpholine ring is a versatile and readily accessible synthetic building block in organic synthesis. nih.gov It can be easily introduced as an amine reagent or constructed through various synthetic methodologies. nih.govnih.gov The synthesis of this compound would likely involve the acylation of morpholine with 2-chlorophenylacetyl chloride. This reaction is a common method for preparing N-acylmorpholines and has been used to synthesize a variety of morpholine derivatives. mdpi.comjocpr.com

Once synthesized, this compound can serve as a precursor for more complex molecules. The amide bond can be reduced to the corresponding amine, or the aromatic ring can undergo further substitution reactions. The presence of the chlorine atom on the phenyl ring provides a handle for cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Morpholine amides are considered classical yet underexplored acylating agents in organic synthesis. e3s-conferences.org They offer advantages such as high water solubility, economic accessibility, and operational stability. e3s-conferences.org This suggests that this compound could be employed as a stable and effective acylating agent in various synthetic transformations.

Table 1: Potential Synthetic Utility of this compound

FeaturePotential Application in Synthesis
Morpholine RingIntroduction of a hydrophilic and metabolically stable moiety.
Amide LinkagePrecursor for amines via reduction; stable acylating agent.
2-Chlorophenyl GroupSite for further functionalization via substitution or cross-coupling reactions.

Emerging Research in Material Science Applications (e.g., polymer chemistry, corrosion inhibitors)

Morpholine and its derivatives have shown significant promise in various material science applications, particularly in the fields of polymer chemistry and corrosion inhibition.

In polymer chemistry, N-acryloylmorpholine, an acrylamide (B121943) derivative of morpholine, is used to synthesize polymer brushes via surface-initiated RAFT polymerization. nih.gov These polymer brushes have potential applications in areas such as biocompatible coatings and smart surfaces. While direct research on the use of this compound in polymer chemistry is limited, its structural features suggest potential as a monomer or modifier for polymers.

The most well-documented material science application of morpholine derivatives is as corrosion inhibitors. google.com Organic amine salts, including morpholine derivatives, are effective volatile corrosion inhibitors (VCIs) for carbon steel. mdpi.com They function by adsorbing onto the metal surface and forming a protective film. mdpi.comscirp.org Studies on morpholine and piperazine (B1678402) based carboxamides have demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. researchgate.net The inhibition efficiency is influenced by the molecular structure, with the presence of heteroatoms like nitrogen and oxygen playing a key role in the adsorption process. researchgate.netscirp.org

A study on a series of morpholine salt VCIs found that morpholine carbonate and morpholine benzoate (B1203000) exhibited excellent corrosion inhibition performance for carbon steel. mdpi.com The mechanism involves the formation of a protective layer through both physical and chemical adsorption, with the nitrogen and oxygen atoms of the morpholine ring coordinating with iron atoms on the steel surface. mdpi.com Given these findings, this compound, as a morpholine amide, is a strong candidate for investigation as a corrosion inhibitor.

Table 2: Corrosion Inhibition Efficiency of Select Morpholine Derivatives

InhibitorConcentration (µM)Temperature (°C)Inhibition Efficiency (%)Reference
N-(2-chloroethyl)morpholine-4-carboxamide (NCMC)503074.9 researchgate.net
Morpholine benzoate10 g/LNot specified>85 mdpi.com
Morpholine carbonate10 g/LNot specified>85 mdpi.com

Challenges and Future Opportunities in the Academic Research of this compound

A significant challenge in the academic research of this compound is the current lack of specific studies focused on this particular compound. Much of the available information is inferred from research on the broader class of morpholine derivatives. This presents a clear opportunity for future research to synthesize and characterize this compound and to systematically evaluate its properties and potential applications.

Future research could focus on several key areas:

Synthesis and Characterization: Developing an optimized and scalable synthesis for this compound and thoroughly characterizing its physicochemical properties.

Biological Evaluation: Screening the compound for a wide range of biological activities, including as an enzyme inhibitor or receptor ligand, to explore its potential as a chemical probe or a lead compound in drug discovery.

Material Science Applications: Investigating its performance as a corrosion inhibitor for various metals and alloys under different conditions. Exploring its potential as a monomer or additive in polymer synthesis to create new materials with desired properties.

Computational Studies: Employing computational modeling and simulation to predict the binding of this compound to biological targets and to understand its adsorption mechanism on metal surfaces.

Integration of this compound Research into Broader Scientific Disciplines

The study of this compound has the potential to be highly interdisciplinary, bridging chemistry, biology, and materials science.

Medicinal Chemistry: Research on this compound could contribute to the development of new therapeutic agents. The morpholine scaffold is a well-established pharmacophore, and the 2-chlorophenylacetyl moiety is present in various known drugs. nih.govresearchgate.nete3s-conferences.org

Chemical Biology: As a potential chemical probe, it could be used to investigate complex biological processes and to identify new drug targets.

Materials Science: Its potential as a corrosion inhibitor could have significant industrial applications in protecting infrastructure and equipment. google.com Its use in polymer chemistry could lead to the development of novel materials with unique properties. nih.gov

Organic Synthesis: The development of new synthetic routes to and from this compound could expand the toolbox of synthetic chemists. e3s-conferences.org

The integration of research on this compound across these disciplines will be crucial for unlocking its full scientific and technological potential. Collaborative efforts between synthetic chemists, biologists, and material scientists will be essential for a comprehensive understanding of its properties and applications.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify protons on the morpholine ring (δ 3.6–3.8 ppm) and aromatic protons from the 2-chlorophenyl group (δ 7.2–7.5 ppm). Carbon signals for the acetyl carbonyl appear at ~170 ppm .
  • HRMS : Confirm molecular weight (C₁₂H₁₃ClNO₂, theoretical 250.06 g/mol) with <2 ppm error .
  • IR Spectroscopy : Detect carbonyl stretching (C=O at ~1650 cm⁻¹) and C-Cl vibrations (550–750 cm⁻¹) .

How does the 2-chlorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced
The electron-withdrawing chlorine atom activates the phenyl ring for electrophilic attacks but deactivates it toward nucleophilic substitution. Key considerations:

  • Steric Effects : The ortho-chloro position creates steric hindrance, favoring para-substitution in further reactions.
  • Electronic Effects : The chlorine atom increases the electrophilicity of the acetyl group, enhancing reactivity with amines or thiols. For example, in analogs like 2-(4-chlorophenyl)morpholine, substitution reactions require polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .

What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Q. Advanced

  • Cytotoxicity Screening : Use MTT or resazurin assays on cancer cell lines (e.g., A549 lung carcinoma) with IC₅₀ calculations .
  • Apoptosis Detection : Annexin V/PI staining coupled with flow cytometry to quantify apoptotic cells .
  • DNA Interaction Studies : Ethidium bromide displacement assays to assess intercalation potential .
  • Selectivity Testing : Compare toxicity in non-cancerous cells (e.g., HEK293) to determine therapeutic index .

How can stability issues during storage of this compound be mitigated?

Q. Basic

  • Storage Conditions : Store at −20°C in amber vials under inert gas (argon) to prevent photodegradation and oxidation .
  • Lyophilization : For long-term stability, lyophilize the compound and store as a powder with desiccants (e.g., silica gel) .
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect decomposition products .

What computational methods aid in predicting the metabolic pathways of this compound?

Q. Advanced

  • Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • QSAR Models : Train models on PubChem datasets to predict ADME properties (e.g., bioavailability, logP) .
  • Retrosynthesis Tools : Leverage AI-driven platforms (e.g., Pistachio, Reaxys) to propose feasible metabolic degradation pathways .

How do solvent polarity and pH affect the compound’s solubility in biological assays?

Q. Advanced

  • Polar Solvents : DMSO (≥99.9% purity) is preferred for stock solutions (10 mM) due to high solubility. Aqueous buffers (pH 7.4) may require <1% DMSO to avoid cellular toxicity .
  • pH-Dependent Solubility : The morpholine nitrogen (pKa ~7.4) becomes protonated in acidic environments, enhancing water solubility. Adjust buffer pH to 6–8 for optimal dissolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.